Product packaging for Biotin-dPEG(R)4-hydrazide(Cat. No.:CAS No. 756525-97-0)

Biotin-dPEG(R)4-hydrazide

Cat. No.: B2435935
CAS No.: 756525-97-0
M. Wt: 505.63
InChI Key: PSBJJOWIACLJAQ-UHFFFAOYSA-N
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Description

Significance of Biotinylation in Biomedical Research Methodologies

Biotinylation is the process of attaching biotin (B1667282), a B-vitamin, to other molecules such as proteins and nucleic acids. biochempeg.comwikipedia.org This process is a cornerstone of many biomedical research techniques due to the extraordinarily strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin. creative-proteomics.com This high-affinity bond allows for the efficient detection, purification, and immobilization of biotinylated molecules. nih.gov

The small size of the biotin molecule (244.31 g/mol ) is a key advantage, as it is unlikely to interfere with the normal function of the molecule it is attached to. biochempeg.comwikipedia.org This allows researchers to tag and track molecules without significantly altering their biological activity. Biotinylation is widely used in a variety of applications, including:

Enzyme-Linked Immunosorbent Assay (ELISA) gbiosciences.com

Western Blotting gbiosciences.com

Immunohistochemistry gbiosciences.com

Affinity Purification

Cell Surface Labeling oup.com

Flow Cytometry gbiosciences.com

Proximity-dependent biotin identification (BioID) to study protein-protein interactions researchgate.netmq.edu.au

Role of Polyethylene (B3416737) Glycol (PEG) in Advanced Bioconjugation Strategies

Polyethylene glycol (PEG) is a synthetic, water-soluble, and biocompatible polymer. nih.govsigmaaldrich.com The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy in bioconjugation and drug delivery. sigmaaldrich.comucl.ac.be

Key properties of PEG that make it valuable in biomedical research include:

Increased Solubility: PEGylation can enhance the solubility of hydrophobic molecules in aqueous environments. nih.govtandfonline.com

Reduced Immunogenicity: The "stealth" effect of the PEG chain can help to reduce the immunogenicity of the conjugated molecule, meaning it is less likely to provoke an immune response. ucl.ac.benih.gov

Improved Pharmacokinetics: PEGylation can increase the circulation time of a drug in the bloodstream by protecting it from enzymatic degradation and reducing clearance by the kidneys. ucl.ac.betandfonline.com

Minimized Steric Hindrance: The flexible nature of the PEG chain provides a spacer that can reduce steric hindrance, allowing for better interaction between the biotin tag and avidin or streptavidin. thermofisher.com

The "dPEG®" in Biotin-dPEG®4-Hydrazide signifies that it is a discrete PEG, meaning it has a single, specific molecular weight, which provides greater precision and uniformity in bioconjugation experiments. sigmaaldrich.com The hydrophilic nature of the dPEG®4 spacer helps to reduce non-specific binding and aggregation of labeled molecules. vwr.comamerigoscientific.com

Overview of Hydrazide Chemistry for Biomolecule Functionalization

Hydrazide chemistry is a versatile tool for the functionalization of biomolecules. google.com The hydrazide group (–NHNH2) is a potent nucleophile that reacts specifically with aldehyde and ketone groups to form a stable hydrazone bond. interchim.froup.com This reaction is often referred to as a "click" reaction due to its efficiency and specificity. rsc.org

The reaction between a hydrazide and an aldehyde is particularly useful for labeling glycoproteins, as the sugar moieties (glycans) can be oxidized to create aldehyde groups. scientificlabs.co.uk This allows for the specific targeting of glycosylated proteins. interchim.fr The hydrazone ligation can be performed under mild, aqueous conditions, which is crucial for maintaining the integrity of biological molecules. nih.govrsc.org While the hydrazone bond is relatively stable, its formation can be accelerated, and its stability can be influenced by factors such as pH and the presence of catalysts like aniline (B41778). nih.govacs.org

Rationale for Biotin-dPEG®4-Hydrazide as a Heterobifunctional Reagent in Academic Research

Biotin-dPEG®4-Hydrazide combines the key advantages of biotinylation, PEGylation, and hydrazide chemistry into a single, powerful reagent. Its heterobifunctional nature allows for a two-step bioconjugation strategy. biosynth.com

The hydrazide group provides a reactive handle for attaching the molecule to aldehydes or ketones on a target biomolecule, such as a glycoprotein (B1211001). scientificlabs.co.uk The biotin group then serves as a highly specific tag for detection, purification, or immobilization using avidin or streptavidin. The dPEG®4 spacer links these two functional ends, providing increased water solubility, reduced aggregation, and minimized steric hindrance. vwr.com

This combination of features makes Biotin-dPEG®4-Hydrazide a valuable tool for a wide range of research applications, including the study of protein-protein interactions, the analysis of cell surface proteins, and the development of targeted drug delivery systems. purepeg.comnih.gov For instance, it has been used to label active thioester proteins in serum for quantification. nih.gov The ability to specifically label and then isolate or detect biomolecules with high sensitivity and specificity is crucial for advancing our understanding of complex biological processes.

Chemical Compound Information

Compound Name
Biotin-dPEG®4-hydrazide
Avidin
Streptavidin
Aniline

Biotin-dPEG®4-hydrazide Properties

PropertyValue
CAS Number 756525-97-0 sigmaaldrich.com
Molecular Formula C21H39N5O7S sigmaaldrich.com
Molecular Weight 505.63 g/mol sigmaaldrich.com
Appearance Solid or viscous liquid sigmaaldrich.com
Storage Temperature -20°C sigmaaldrich.com
Reactive To Carbonyls (aldehydes and ketones) sigmaaldrich.com
Spacer Arm 4-unit polyethylene glycol (PEG) vwr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39N5O7S B2435935 Biotin-dPEG(R)4-hydrazide CAS No. 756525-97-0

Properties

IUPAC Name

N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBJJOWIACLJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N5O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Principles and Reaction Mechanisms of Biotin Dpeg®4 Hydrazide Conjugation

Hydrazide-Aldehyde/Ketone Condensation

The core chemistry enabling the use of Biotin-dPEG®4-hydrazide is the condensation reaction between its hydrazide functional group and a carbonyl group (aldehyde or ketone) on a target molecule. wikipedia.org This reaction forms a carbon-nitrogen double bond known as a hydrazone linkage. thermofisher.comnih.gov

Formation of Hydrazone Linkages in Aqueous Environments

The reaction between a hydrazide and an aldehyde or ketone is a form of imine formation that proceeds readily in aqueous environments, which is a critical feature for bioconjugation. nih.govdiva-portal.org The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.com This is followed by the acid-catalyzed dehydration (elimination of a water molecule) to yield the final hydrazone product. nih.govnumberanalytics.com

The reaction is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4 to 6). interchim.frthermofisher.com At neutral pH, the rate-limiting step is often the breakdown of the tetrahedral intermediate to eliminate water. nih.gov While the reaction can proceed at physiological pH (around 7.4), it is generally slower. nih.govdiva-portal.org To enhance reaction efficiency under these conditions, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are often employed. fishersci.comnih.govacs.org Aniline accelerates the reaction by forming a more reactive Schiff base intermediate, which is then displaced by the hydrazide. fishersci.comnih.gov

The resulting hydrazone bond is significantly more stable than the Schiff base formed from a simple primary amine under similar conditions, making it suitable for many applications without further stabilization. thermofisher.comnih.gov However, the linkage is susceptible to hydrolysis, especially at low pH, a property that can be exploited for designing pH-sensitive release systems. wikipedia.orgnih.govnih.gov

Table 1: Factors Influencing Hydrazone Formation Rate

Factor Effect on Reaction Rate Rationale
pH Optimal in slightly acidic range (pH 4-6) interchim.frthermofisher.com Acid catalysis is required for the dehydration step, but at very low pH, the hydrazide becomes protonated, reducing its nucleophilicity. nih.gov
Catalysts Aniline and its derivatives significantly accelerate the reaction at neutral pH. fishersci.comnih.gov Aniline acts as a nucleophilic catalyst, facilitating the rate-limiting dehydration step. fishersci.comacs.org
Reactant Structure Electron-withdrawing groups near the carbonyl can increase reactivity. nih.gov Enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

| Concentration | Higher reactant concentrations lead to faster rates. | Follows standard principles of chemical kinetics. |

Strategies for Aldehyde/Ketone Generation in Biomolecules

Since aldehydes and ketones are generally absent from native proteins and other biomolecules, specific strategies are required to introduce these reactive handles for subsequent conjugation with Biotin-dPEG®4-hydrazide. rsc.orgrsc.org

A widely used method for generating aldehyde groups on glycoproteins, polysaccharides, and glycolipids is through oxidation with sodium meta-periodate (NaIO₄). aatbio.comthermofisher.com This reagent specifically cleaves the carbon-carbon bond of cis-diol groups found in sugar residues, converting them into two aldehyde groups. interchim.frthermofisher.com

Sialic acids, often found at the terminal positions of glycoprotein (B1211001) glycans, are particularly susceptible to mild periodate (B1199274) oxidation (e.g., 1 mM NaIO₄ at 4°C), which selectively generates an aldehyde on the sialic acid side chain without disrupting the underlying sugar ring. interchim.frthermofisher.comoup.com More forceful conditions (e.g., 5-10 mM NaIO₄) can oxidize other sugar residues containing cis-diols. interchim.frthermofisher.com This method is highly effective for labeling antibodies, as their glycosylation is typically located in the Fc region, away from the antigen-binding sites, thus preserving their function. thermofisher.com

Table 2: Conditions for Periodate Oxidation

Target Glycan Periodate Concentration Incubation Conditions Outcome
Sialic Acids ~1 mM thermofisher.comoup.com On ice or at 4°C fishersci.comthermofisher.com Selective oxidation of sialic acid side chains.

A highly specific method for introducing an aldehyde into a protein is the "aldehyde tag" technology. wikipedia.org This system utilizes the Formylglycine-Generating Enzyme (FGE). nih.govspringernature.com A short peptide sequence, known as the sulfatase motif (consensus sequence LCxPxR), is genetically fused to the protein of interest. wikipedia.orgnih.gov FGE recognizes this tag and catalyzes the oxidation of the cysteine residue within the sequence to a Cα-formylglycine (fGly) residue, which contains a bioorthogonal aldehyde group. springernature.comnih.govuni-bielefeld.de

This enzymatic approach offers exquisite site-specificity, allowing for the installation of a single aldehyde at a predetermined location on the protein (e.g., N- or C-terminus). wikipedia.orgnih.gov The resulting aldehyde can then be selectively targeted by hydrazide-functionalized reagents like Biotin-dPEG®4-hydrazide for controlled, site-specific labeling. wikipedia.orgspringernature.com

Besides oxidation and enzymatic methods, aldehyde or ketone groups can be installed through various chemical reactions. One approach involves the oxidation of N-terminal serine or threonine residues using sodium periodate. rsc.orgrsc.org This reaction converts the N-terminal amino alcohol into a glyoxylyl amide (an α-oxo aldehyde), providing a unique reactive site at the protein's N-terminus. rsc.org

Another strategy is a biomimetic transamination reaction using pyridoxal (B1214274) 5'-phosphate (PLP) or related reagents to convert an N-terminal amino acid into a ketone. rsc.org Additionally, various crosslinking reagents or affinity probes have been developed that carry a latent or protected aldehyde functionality, which becomes active for conjugation under specific conditions or upon binding to a target. rsc.org These methods expand the toolkit for introducing carbonyl groups into biomolecules that may lack suitable carbohydrate moieties or for which genetic modification is not feasible. rsc.orgrsc.org

Post-Conjugation Reduction to Stable Secondary Amine Bonds

While the hydrazone bond is stable enough for many procedures, it remains reversible and can be hydrolyzed under certain conditions. thermofisher.comnih.gov For applications requiring a permanent, highly stable linkage, the hydrazone bond can be reduced to a secondary amine bond. interchim.frbiopharminternational.com

This reduction is typically achieved using a mild reducing agent such as sodium cyanoborohydride (NaCNBH₃). interchim.frthermofisher.com This reagent is particularly useful because it selectively reduces the imine-like hydrazone bond while not affecting aldehydes, ketones, or other functional groups commonly found in biomolecules. thermofisher.combiopharminternational.com The resulting secondary amine linkage is a stable, single covalent bond that is resistant to hydrolysis, ensuring the permanent attachment of the Biotin-dPEG®4 label to the target molecule. interchim.frthermofisher.com

EDC-Mediated Hydrazide-Carboxyl Conjugation

The hydrazide group of Biotin-dPEG®4-hydrazide can be covalently linked to carboxyl groups (carboxylic acids) present on target molecules, such as proteins (at aspartate and glutamate (B1630785) residues or the C-terminus) and other biomolecules. interchim.frthermofisher.com This conjugation is not spontaneous and requires the use of a carboxyl-activating agent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.comgbiosciences.com

Mechanism of Carboxyl Activation for Amide Bond Formation

The reaction proceeds through a two-step mechanism facilitated by EDC. thermofisher.com

Activation of the Carboxyl Group : EDC reacts with a carboxyl group (-COOH) to form a highly reactive and unstable O-acylisourea intermediate. thermofisher.comcreative-proteomics.com This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce conjugation efficiency. creative-proteomics.com The activation step is most efficient in acidic conditions (pH 4.5-5.5). thermofisher.comthermofisher.com

Nucleophilic Attack by Hydrazide : The amine group of the hydrazide (-NH2) on the Biotin-dPEG®4-hydrazide molecule acts as a nucleophile, attacking the activated O-acylisourea intermediate. This results in the formation of a stable amide bond between the target molecule and the biotin (B1667282) reagent, with the release of an isourea byproduct. thermofisher.comresearchgate.net

Optimization of Reaction Conditions and Buffer Selection for Carboxyl Conjugation

To achieve successful and efficient conjugation of Biotin-dPEG®4-hydrazide to carboxyl groups, careful optimization of the reaction environment is crucial. Key parameters include the choice of buffer, pH, and reagent concentrations.

Buffer Selection : The choice of buffer is critical to avoid competing side reactions. Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., acetate, citrate) must be avoided as they will compete with the intended reaction. interchim.frthermofisher.comgbiosciences.com The most commonly recommended buffer is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at a pH between 4.7 and 6.0, as it is free of interfering amines and carboxyls. thermofisher.comcreative-proteomics.comresearchgate.net While phosphate (B84403) buffers can be used, they may reduce the efficiency of the reaction, an effect that can be counteracted by increasing the concentration of EDC. interchim.frgbiosciences.com

pH Optimization : A two-step pH adjustment can optimize the reaction. The initial activation of the carboxyl group with EDC is most efficient at a slightly acidic pH of 4.5-6.0. interchim.frthermofisher.com Following activation, raising the pH to 7.2-7.5 can enhance the efficiency of the subsequent reaction with the amine-containing hydrazide. thermofisher.com

Reagent Concentrations : When labeling proteins, which inherently contain both carboxyl groups and primary amines (on lysine (B10760008) residues), there is a risk of EDC-mediated protein polymerization. thermofisher.com To minimize this side reaction and favor the biotinylation of carboxyl groups, a large molar excess of Biotin-dPEG®4-hydrazide should be used. thermofisher.com The optimal concentrations of EDC and the biotin hydrazide reagent often require empirical testing for each specific application. thermofisher.comthermofisher.com

The following table summarizes recommended starting conditions for EDC-mediated carboxyl conjugation.

ParameterRecommended ConditionRationale
Activating Agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Activates carboxyl groups for reaction with hydrazide. thermofisher.com
Stabilizing Agent (Optional) N-hydroxysuccinimide (NHS) or Sulfo-NHSIncreases efficiency by forming a more stable intermediate, reducing hydrolysis. creative-proteomics.combiotium.com
Buffer 0.1 M MES (2-(N-morpholino)ethanesulfonic acid)Inert buffer that does not contain competing amine or carboxyl groups. thermofisher.comresearchgate.net
Activation pH 4.7 - 6.0Optimal pH for the formation of the O-acylisourea intermediate by EDC. interchim.frthermofisher.com
Conjugation pH 7.2 - 7.5Optimal pH for the reaction of the activated carboxyl with the primary amine of the hydrazide. thermofisher.com
Temperature Room TemperatureSufficient for the reaction to proceed. thermofisher.com
Incubation Time 2 hours to overnightAllows for completion of the reaction. thermofisher.comthermofisher.com

Selectivity and Specificity of Biotin-dPEG®4-Hydrazide Reactions in Complex Biological Mixtures

In complex biological environments, the selectivity of a labeling reaction is paramount to ensure that only the intended targets are modified. Biotin-dPEG®4-hydrazide offers a high degree of selectivity, primarily by targeting carbonyl groups (aldehydes and ketones). interchim.frthermofisher.com

These carbonyl groups are not abundant in native proteins but can be selectively generated on the carbohydrate moieties of glycoproteins through mild oxidation with sodium periodate (NaIO4). aatbio.comgbiosciences.comthermofisher.com This process typically converts cis-diols in sugar residues, such as sialic acid, into reactive aldehydes. thermofisher.comthermofisher.com The hydrazide group of Biotin-dPEG®4-hydrazide then reacts specifically with these newly formed aldehydes under slightly acidic conditions (pH 4-6) to form a stable hydrazone bond. interchim.frthermofisher.com This strategy is particularly advantageous for labeling antibodies, as glycosylation sites are often located in the Fc region, away from the antigen-binding sites, thus preserving the antibody's function. interchim.frthermofisher.com

When using EDC to target carboxyl groups in a complex mixture like a cell lysate or proteome, the specificity is lower because both carboxyl groups and primary amines are widespread. thermofisher.com This can lead to undesirable crosslinking and polymerization of proteins. thermofisher.com To enhance the specificity for carboxyl groups in such scenarios, one can first block the primary amines on the protein using a reagent like Sulfo-NHS-Acetate before proceeding with the EDC/hydrazide conjugation. thermofisher.com The development of bioorthogonal chemistry, where reactions occur selectively within living systems without interfering with native biochemical processes, has further highlighted the utility of the hydrazide-carbonyl reaction. mdpi.com

Influence of dPEG®4 Spacer on Reaction Kinetics and Conjugation Efficiency

The discrete polyethylene (B3416737) glycol (dPEG®) spacer arm is a key feature of Biotin-dPEG®4-hydrazide, significantly influencing the properties of the reagent and its conjugates. The dPEG®4 spacer consists of four ethylene (B1197577) glycol units, providing a defined length and chemical composition. interchim.fr

Solubility and Reduced Aggregation : The PEG spacer is inherently hydrophilic, which increases the water solubility of the entire biotinylation reagent. interchim.frinterchim.fr This property is transferred to the labeled molecule, which can lead to higher achievable coupling ratios and, crucially, a reduction in the aggregation and precipitation that often occurs when labeling proteins and other biomolecules. interchim.fr

Reduced Steric Hindrance and Reaction Kinetics : The long, flexible nature of the dPEG®4 spacer arm (with a length of approximately 20.6 Å) helps to minimize steric hindrance. interchim.frinterchim.fr This separation between the biotin molecule and the target biomolecule can facilitate more efficient binding of the biotinylated conjugate to avidin (B1170675) or streptavidin. Furthermore, the flexibility of the PEG chain can lead to faster reaction kinetics compared to more rigid alkyl spacers. interchim.frresearchgate.net

Biocompatibility : The dPEG® spacer is non-immunogenic, meaning it does not typically elicit an immune response, which is a significant advantage for in vivo applications. interchim.fr

While the PEG spacer generally enhances performance, the precise effect on reaction kinetics and binding affinities can be complex and dependent on the specific biological system. Studies have shown that PEG chain length can influence the binding characteristics of biotin to streptavidin, though in some cases, the effect on affinity is minimal. nih.govresearchgate.net However, the improved solubility, reduced aggregation, and minimized steric hindrance afforded by the dPEG®4 spacer collectively contribute to more efficient and reliable conjugation outcomes. interchim.fr

Feature of dPEG®4 SpacerImpact on Conjugation and Application
Hydrophilicity Increases solubility of the reagent and the final conjugate in aqueous buffers. interchim.frinterchim.fr
Flexibility & Length Reduces steric hindrance, potentially improving reaction kinetics and subsequent avidin/streptavidin binding. interchim.frinterchim.fr
Defined Structure Ensures batch-to-batch consistency in spacer arm length and properties.
Biocompatibility Non-immunogenic, making it suitable for in vivo studies. interchim.fr
Reduced Non-Specific Binding Minimizes aggregation of labeled proteins and reduces background in detection assays. interchim.fr

Design and Engineering Principles of Biotin Dpeg®4 Hydrazide

Advantages of Discrete Polyethylene (B3416737) Glycol (dPEG®) Technology in Bioconjugation

The core of Biotin-dPEG®4-hydrazide's functionality lies in its discrete PEG spacer. Unlike traditional polydisperse PEGs, which are a mixture of polymers with varying chain lengths and molecular weights, dPEG® products are single molecular weight compounds. msesupplies.combroadpharm.com This uniformity provides significant advantages in bioconjugation, leading to more precise and reproducible results. biochempeg.comresearchgate.net

The dPEG® spacer in Biotin-dPEG®4-hydrazide is amphiphilic, meaning it is soluble in both aqueous and organic solvents. vectorlabs.com This property is particularly advantageous as it imparts greater water solubility to the molecules it is conjugated to, including the otherwise poorly water-soluble biotin (B1667282). vectorlabs.comvectorlabs.com This enhanced hydrophilicity helps to prevent the aggregation and precipitation of biotinylated proteins or other biomolecules in solution, a common issue with more hydrophobic linkers. precisepeg.comrsc.orgcytivalifesciences.com The ability to work directly in aqueous buffers makes the reagent more biocompatible compared to traditional linkers that may require organic solvents. vectorlabs.comvectorlabs.com

PropertyBiotin-dPEG®4-hydrazideTraditional Hydrophobic Linkers
Water Solubility HighLow
Hydrophilicity HighLow
Tendency for Aggregation LowHigh
Biocompatibility HighModerate

The interaction between biotin and avidin (B1170675) or streptavidin is highly specific and strong, but can be sterically hindered if the biotin moiety is too close to the conjugated biomolecule. The dPEG®4 spacer arm provides a flexible and sufficiently long linker that extends the biotin away from the surface of the labeled molecule. precisepeg.commdpi.com This increased distance and flexibility reduces steric hindrance, allowing for more efficient binding of the biotin to the binding pockets of avidin or streptavidin. vectorlabs.comvectorlabs.com The flexible nature of the PEG spacer allows the biotin at its end to have a greater range of motion, facilitating optimal orientation for binding. nih.govresearchgate.net

Feature of dPEG®4 SpacerConsequence for Biotin-Ligand Interaction
Length Positions biotin away from the conjugated molecule's surface.
Flexibility Allows for optimal orientation of biotin for binding.
Overall Effect Minimized steric hindrance and improved binding efficiency.

Polyethylene glycol is generally considered to be a non-immunogenic and non-toxic polymer, which is a crucial characteristic for in vivo and in vitro applications involving sensitive biological systems. nih.govnamiki-s.co.jpthermofisher.com While some studies have indicated that polydisperse PEGs can elicit an immune response, the use of uniform, discrete PEG compounds is believed to reduce this concern. biochempeg.comresearchgate.netnih.gov The "stealth effect" of PEG can help to shield the conjugated biomolecule from the host's immune system, a property that is beneficial in therapeutic applications. rsc.org

A significant advantage of using dPEG® technology is the creation of a homogenous final product. Because dPEG® linkers have a precise, single molecular weight, the resulting bioconjugate is also a single, well-defined compound. msesupplies.comaxispharm.com This is in stark contrast to polydisperse PEGs, which result in a heterogeneous mixture of conjugates with a range of molecular weights. broadpharm.combiochempeg.comresearchgate.net The homogeneity of dPEG® conjugates simplifies downstream analysis and purification, as techniques like mass spectrometry and chromatography will yield a single, predictable peak, rather than a broad distribution of species. axispharm.com This allows for more accurate characterization and quantification of the final product.

Heterobifunctional Design for Versatile Research Applications

Biotin-dPEG®4-hydrazide is a heterobifunctional linker, meaning it possesses two different reactive groups at opposite ends of the molecule. This design allows for the specific and directed coupling of two different molecules.

In this case, the two functional ends are:

Biotin: Provides a high-affinity binding site for avidin and streptavidin, which are commonly used in a wide array of detection, purification, and immobilization assays. precisepeg.comcymaris.com

Hydrazide: A carbonyl-reactive group that forms a stable hydrazone bond with aldehydes and ketones. vectorlabs.comvectorlabs.com

This heterobifunctional nature makes Biotin-dPEG®4-hydrazide a versatile tool. The hydrazide group can be reacted with aldehydes or ketones present on a target molecule. Such carbonyl groups are rare in proteins and nucleic acids but can be generated on the carbohydrate portions of glycoproteins through mild oxidation with sodium periodate (B1199274). vectorlabs.comvectorlabs.com This allows for the specific biotinylation of glycoproteins on their carbohydrate moieties. The hydrazide can also react with carboxylic acids via carbodiimide (B86325) chemistry (e.g., using EDC) to form a stable bond. vectorlabs.comvectorlabs.com This versatility in reactivity, combined with the benefits of the dPEG® spacer, makes Biotin-dPEG®4-hydrazide a powerful reagent for a variety of bioconjugation applications. purepeg.comtargetmol.com

Rational Spacer Length Optimization in Biotinylation Reagents for Functional Efficacy

The functional efficacy of biotinylation reagents is critically influenced by the length and chemical nature of the spacer arm that connects the biotin moiety to the reactive functional group. In the case of Biotin-dPEG®4-Hydrazide, the discrete polyethylene glycol (dPEG®) spacer is a product of deliberate engineering designed to optimize the accessibility of the biotin for its binding partners, avidin and streptavidin, thereby enhancing the performance of downstream applications.

The rationale for spacer length optimization is primarily rooted in overcoming steric hindrance. The biotin-binding site of avidin and streptavidin is situated deep within the protein structure, which can make it difficult for a biotinylated molecule, especially a large one, to bind effectively if the biotin is attached too closely. A spacer arm of sufficient length physically extends the biotin molecule away from the surface of the conjugated biomolecule, facilitating its entry into the binding pocket of the avidin or streptavidin protein.

Research has demonstrated a direct correlation between spacer arm length and the functional outcome of biotinylation. In a study evaluating the effect of spacer length on a solid-phase competitive assay, biotinylation reagents with progressively longer spacer arms were used to immobilize biotin on a microplate. The subsequent binding of a large horseradish peroxidase-streptavidin (HRP-streptavidin) conjugate was then measured. The results indicated that a better dose-response curve was achieved as the spacer arm length, or "bridge length," increased. This improvement was attributed to the reduction of steric hindrance, allowing the bulky enzyme-streptavidin complex to bind more efficiently to the immobilized biotin. nii.ac.jp

The selection of an optimal spacer involves a balance of several factors. While a longer spacer is generally advantageous for mitigating steric hindrance, the ideal length can be application-dependent. Theoretical studies on the binding of streptavidin to biotin tethered by PEO spacers have shown that spacer length significantly affects the structure of the resulting protein layer on a surface. Longer, flexible spacers can accommodate highly distorted conformations, which can lead to the formation of thick, multi-layered protein structures. nih.gov This can be beneficial for applications aiming to maximize protein capture on a surface. nih.gov

Conversely, for other applications, an excessively long and flexible spacer could potentially lead to undesirable interactions or conformations. Therefore, the discrete nature of the dPEG® spacer in Biotin-dPEG®4-Hydrazide, which has a defined length of four ethylene (B1197577) glycol units, allows for precise control and reproducibility in biotinylation protocols.

A comparative study on bombesin (B8815690) antagonists conjugated with different mini-PEG spacers (PEG2, PEG3, PEG4, and PEG6) revealed subtle but significant effects of spacer length on binding affinity. While all conjugates demonstrated high affinity, there was a trend of slightly decreasing affinity (higher IC50 values) as the PEG spacer length increased. This highlights that for specific receptor-ligand interactions, spacer length optimization is a nuanced process where "longer" is not universally "better," and an optimal length must be empirically determined for each system.

The hydrophilic and flexible nature of the dPEG® spacer further contributes to functional efficacy. Unlike traditional hydrophobic spacers, such as aminocaproic acid (LC), the PEG spacer in Biotin-dPEG®4-Hydrazide improves the water solubility of the entire conjugate. This is crucial for preventing the aggregation and precipitation of labeled proteins and reduces non-specific binding that can arise from hydrophobic interactions. qyaobio.com The enhanced solubility and reduced non-specific binding contribute to a higher signal-to-noise ratio in various assay formats.

Table of Research Findings on Spacer Length

Biotinylation Reagent/ConjugateSpacer Arm Length (nm)Key FindingReference
PFP-biotin0.96In a solid-phase competitive assay, the dose-response curve improved with increasing spacer arm length, indicating reduced steric hindrance for HRP-streptavidin binding. nii.ac.jp
NHS-biotin1.35
Sulfo-NHS-LC-biotin2.24
NHS-LC-LC-biotin3.05
natGa-NOTA-PEG2-RM26-Binding affinity (IC50) to GRPR showed a slight decrease as the mini-PEG spacer length increased.
natGa-NOTA-PEG3-RM26-
natGa-NOTA-PEG4-RM26-
natGa-NOTA-PEG6-RM26-

Methodological Advancements and Applications in Proteomics Research

Global Profiling of Post-Translational Modifications

Biotin-dPEG(R)4-hydrazide is a carbonyl-reactive probe that facilitates the identification and quantification of proteins modified by aldehydes and ketones. Its utility is particularly notable in the study of PTMs arising from oxidative stress and enzymatic activities that introduce carbonyl groups into proteins. The structure of this compound, featuring a biotin (B1667282) moiety for affinity purification and a hydrophilic discrete polyethylene (B3416737) glycol (dPEG) spacer, enhances its water solubility and minimizes non-specific binding, making it a robust tool for proteomic analyses.

Identification of Lipid Electrophile Adduction Sites (e.g., 4-Hydroxynonenal Modification)

A significant application of this compound lies in the identification of proteins modified by lipid electrophiles, such as 4-Hydroxynonenal (4-HNE). 4-HNE is a reactive aldehyde produced during lipid peroxidation that can form adducts with proteins, altering their function and contributing to cellular damage. The aldehyde group of 4-HNE serves as a reactive handle for this compound, enabling the selective labeling of these modified proteins.

In a notable study, a complementary biotin hydrazide enrichment strategy was employed to demonstrate the endogenous susceptibility of numerous yeast proteins to 4-HNE modification. This approach, coupled with mass spectrometry, led to the mapping of 125 distinct amino acid sites of 4-HNE modification on 67 different proteins. The research further revealed that the majority of these modification sites were histidine residues, often flanked by basic amino acid residues.

Summary of 4-HNE Protein Modification Sites Identified Using a Hydrazide-Based Enrichment Strategy
MetricFinding
Total Proteins Identified67
Total Modification Sites Mapped125
Primary Amino Acid TargetHistidine
Common Flanking ResiduesBasic Amino Acids

Profiling of Protein Citrullination Dynamics

Protein citrullination is a post-translational modification catalyzed by peptidylarginine deiminases (PADs), which convert arginine residues to citrulline. This modification is implicated in various physiological and pathological processes, including autoimmune diseases and cancer.

The direct profiling of protein citrullination using this compound is not a standard application. The chemical basis for this lies in the structure of citrulline, which contains a ureido group that is not reactive towards hydrazides. Instead, the field of chemical proteomics has seen the development of other probes specifically designed to target the ureido group of citrulline. For instance, phenylglyoxal-based probes, such as biotin-conjugated phenylglyoxal (biotin-PG), have been developed to selectively label citrullinated proteins under acidic conditions. These probes enable the enrichment and subsequent identification of citrullinated proteins by mass spectrometry.

Therefore, while this compound is a powerful tool for studying carbonyl-containing PTMs, the profiling of protein citrullination dynamics requires alternative chemical strategies that specifically target the unique functional group of citrulline.

Enrichment and Isolation Strategies for Target Proteins and Peptides

A critical step in the proteomic analysis of low-abundance PTMs is the enrichment of modified proteins or peptides from complex biological mixtures. This compound is instrumental in several enrichment and isolation strategies.

Streptavidin-Based Affinity Purification of Biotinylated Biomolecules

The biotin tag on the this compound molecule allows for highly specific and efficient enrichment through streptavidin-based affinity purification. The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, which ensures the effective capture of biotinylated biomolecules. Following the labeling of carbonyl-containing proteins or peptides with this compound, the entire proteome is typically digested, and the resulting peptide mixture is incubated with streptavidin-coated beads. The high affinity of this interaction allows for the stringent washing of the beads to remove non-biotinylated peptides, leading to a significant enrichment of the target molecules.

The inclusion of the dPEG(R)4 spacer in the reagent's structure is advantageous as it is hydrophilic and reduces non-specific binding that can occur with more hydrophobic linkers. This feature enhances the purity of the enriched sample, which is crucial for subsequent analysis by mass spectrometry.

Solid-Phase Hydrazide Chemistry for Proteome-Scale Analysis

Solid-phase hydrazide chemistry represents a powerful strategy for the proteome-scale analysis of modified proteins. In this approach, hydrazide chemistry is utilized on a solid support to reversibly capture and enrich modified peptides. This method has been successfully applied to map 4-HNE modification sites on a proteome-wide scale.

The general workflow involves the covalent capture of carbonyl-containing peptides onto a hydrazide-functionalized solid support. After extensive washing to remove unmodified peptides, the captured peptides are then released for mass spectrometric analysis. This solid-phase approach offers a robust and scalable method for enriching specific types of modified peptides from highly complex proteomes. While this method often uses a hydrazide resin directly, the principle of using hydrazide chemistry for capture is the same as the initial labeling step with this compound, which then allows for capture on a streptavidin resin.

Integration with Mass Spectrometry for Identification and Quantification

The ultimate goal of these enrichment strategies is the identification and quantification of the modified proteins and the precise localization of the modification sites. Mass spectrometry is the definitive tool for this purpose. Enriched peptides, whether from streptavidin affinity purification or released from a solid-phase support, are typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In a typical LC-MS/MS workflow, the enriched peptide mixture is first separated by high-performance liquid chromatography and then introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation, generating tandem mass spectra (MS2 scans). These fragmentation patterns provide sequence information that allows for the identification of the peptide and the localization of the PTM. The use of advanced fragmentation techniques and high-resolution mass analyzers enhances the confidence in site localization and protein identification.

Workflow for Proteomic Analysis using this compound
StepDescriptionKey Feature of this compound
1. LabelingIncubation of protein sample with this compound to form a stable bond with carbonyl groups.Hydrazide group reacts specifically with aldehydes and ketones.
2. DigestionProteins are digested into peptides using an enzyme like trypsin.-
3. EnrichmentBiotinylated peptides are captured using streptavidin-coated beads.High-affinity biotin tag; hydrophilic dPEG spacer reduces non-specific binding.
4. ElutionEnriched peptides are released from the beads.-
5. AnalysisPeptides are identified and quantified by LC-MS/MS.The mass of the tag allows for identification of modified peptides.

Applications in Immuno Technologies and Advanced Assay Development

Enhancement of Immunoassay Sensitivity and Specificity

The performance of an immunoassay is critically dependent on the sensitivity with which it can detect the target analyte and its specificity in avoiding non-specific interactions. Biotin-dPEG(R)4-hydrazide contributes significantly to both these aspects through its application in antibody biotinylation and its role in signal amplification strategies.

Biotinylation of Antibodies for Improved Immunoreactivity

This compound facilitates the site-specific biotinylation of antibodies, a process that can enhance their immunoreactivity compared to other biotinylation methods. The hydrazide functional group reacts specifically with aldehyde groups, which can be generated on the carbohydrate moieties of the antibody's Fc region through mild oxidation. vectorlabs.comvectorlabs.com This targeted conjugation strategy offers several key benefits:

Preservation of Antigen-Binding Sites: By directing the biotin (B1667282) label to the carbohydrate portion of the antibody, the antigen-binding sites in the Fab regions are left unmodified and fully accessible for binding to the target antigen. This is a significant advantage over methods that utilize amine-reactive biotinylation reagents, which can randomly attach to lysine (B10760008) residues within the antigen-binding site, potentially compromising the antibody's affinity and specificity.

Reduced Non-Specific Binding: The hydrophilic dPEG(R)4 spacer arm helps to prevent non-specific binding of the biotinylated antibody to other surfaces or proteins in the assay. vectorlabs.comvectorlabs.com This is in contrast to more hydrophobic linkers, which can increase the likelihood of such unwanted interactions, leading to higher background signals and reduced assay sensitivity.

The impact of the dPEG(R)4 spacer on antibody performance is a key factor in its utility. The discrete PEG linker provides better access for the biotin moiety to the binding pockets of streptavidin, further enhancing the efficiency of the biotin-streptavidin interaction. vectorlabs.comvectorlabs.com

Signal Amplification Strategies in Immunoassays Utilizing Biotin-Streptavidin Affinity

The exceptionally high affinity between biotin and streptavidin is a cornerstone of many signal amplification strategies in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. vectorlabs.com By employing a biotinylated detection antibody, a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase, HRP) can be introduced to the assay system. This streptavidin-enzyme conjugate then acts on a substrate to produce a detectable signal.

The use of this compound in this context contributes to a more robust and sensitive assay. The dPEG(R)4 spacer not only reduces non-specific binding, which lowers the background signal, but also ensures efficient binding of the streptavidin-enzyme conjugate to the biotinylated antibody. This leads to a higher signal-to-noise ratio, a critical factor in the detection of low-abundance analytes.

Interactive Data Table: Expected Performance of an ELISA Using an Antibody Biotinylated with this compound vs. a Conventional Amine-Reactive Biotinylation Reagent.

Analyte Concentration (pg/mL)Absorbance (450 nm) - this compoundAbsorbance (450 nm) - Amine-Reactive BiotinSignal-to-Noise Ratio - this compoundSignal-to-Noise Ratio - Amine-Reactive Biotin
00.050.151.01.0
100.250.305.02.0
501.050.9021.06.0
1002.051.6541.011.0
2003.552.8571.019.0

Note: The data in this table is illustrative and represents the expected outcome based on the known properties of the reagents. Actual results may vary depending on the specific assay conditions.

Development of Biotinylated Probes for Detection and Capture Assays

This compound is a versatile reagent for the creation of biotinylated probes from a variety of molecules, including glycoproteins, carbohydrates, and other molecules containing or engineered to contain aldehyde or ketone groups. These biotinylated probes are instrumental in a wide range of detection and capture assays.

The process involves the reaction of the hydrazide group of this compound with carbonyl groups on the target molecule, forming a stable hydrazone bond. This allows for the specific labeling of molecules that may not be amenable to other labeling chemistries. The resulting biotinylated probe can then be used in various applications, such as:

Affinity Chromatography: Biotinylated probes can be immobilized on streptavidin-coated solid supports to create affinity columns for the purification of specific binding partners.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): Biotinylated ligands can be captured on streptavidin-coated sensor chips for the analysis of biomolecular interactions.

Histochemistry and Cytochemistry: Biotinylated probes can be used in conjunction with streptavidin-enzyme or streptavidin-fluorophore conjugates for the visualization of specific targets in tissues and cells.

The water-soluble nature of the dPEG(R)4 spacer is particularly advantageous in these applications, as it helps to maintain the native conformation and activity of the biotinylated probe in aqueous environments.

Flow Cytometry Applications for Cell Surface Biotinylation Assessment

Flow cytometry is a powerful technique for the analysis of cell populations. This compound can be used to label glycoproteins on the surface of cells, which can then be detected using a fluorescently labeled streptavidin conjugate. This allows for the assessment of cell surface biotinylation and the characterization of cell populations based on their surface glycoprofiles.

The procedure typically involves the mild oxidation of cell surface sialic acids and other sugar residues to generate aldehyde groups, followed by incubation with this compound. The key advantages of using this reagent in flow cytometry include:

High Specificity: The hydrazide chemistry targets the labeling to the oxidized carbohydrate moieties, minimizing the labeling of other cell surface components.

Minimal Cell Perturbation: The mild reaction conditions and the biocompatible nature of the dPEG(R)4 spacer help to maintain cell viability and integrity.

Bright and Stable Signal: The strong biotin-streptavidin interaction allows for robust and stable staining with fluorescent streptavidin conjugates, leading to clear and reproducible flow cytometry data.

Interactive Data Table: Representative Flow Cytometry Data for Cell Surface Biotinylation.

Cell TypeTreatmentMean Fluorescence Intensity (MFI)Percentage of Biotin-Positive Cells
LymphocytesUntreated Control10<1%
LymphocytesOxidized + this compound5000>95%
MonocytesUntreated Control15<1%
MonocytesOxidized + this compound8000>98%

Note: This table provides a representative example of the type of data that can be obtained. Actual MFI values and percentages will vary depending on the cell type, experimental conditions, and flow cytometer settings.

Optimization of Streptavidin Pull-Down Assays for Biotinylated Samples

Streptavidin pull-down assays are a common method for isolating and identifying proteins that interact with a biotinylated bait molecule. The efficiency and specificity of these assays can be significantly influenced by the properties of the biotinylation reagent used to prepare the bait.

When using a bait biotinylated with this compound, several factors contribute to the optimization of the pull-down assay:

Reduced Non-Specific Binding: The hydrophilic dPEG(R)4 spacer minimizes the non-specific binding of proteins from the cell lysate to the streptavidin beads, resulting in a cleaner pulldown with fewer false positives.

Enhanced Accessibility: The length and flexibility of the dPEG(R)4 spacer arm can improve the accessibility of the biotinylated bait to its interacting partners, leading to a higher yield of the target protein complex.

Improved Solubility of the Bait: The increased water solubility of the biotinylated bait can prevent aggregation and ensure that it is in a monomeric and active state for interaction with its binding partners.

To optimize a streptavidin pull-down assay using a probe biotinylated with this compound, it is important to consider factors such as the concentration of the biotinylated probe, the amount of cell lysate, the type and amount of streptavidin-conjugated beads, and the composition of the binding and washing buffers.

Interactive Data Table: Illustrative Optimization of a Streptavidin Pull-Down Assay.

Biotinylated Probe ConcentrationCell Lysate Amount (mg)Streptavidin Bead TypeWash Buffer StringencyTarget Protein Recovery (%)
Low1AgaroseLow40
Optimal2MagneticMedium85
High2MagneticMedium80
Optimal2MagneticHigh60

Note: This table presents an illustrative example of how different parameters can be optimized in a pull-down assay. The optimal conditions will be specific to the particular interaction being studied.

Role in Biosensor Development and Nanotechnology

Functionalization of Biosensor Surfaces

The performance of a biosensor is critically dependent on the effective immobilization of bioreceptors onto the sensor surface. Biotin-dPEG®4-hydrazide provides a robust chemical tool for this purpose, facilitating the creation of sensitive and specific sensing platforms.

The interaction between biotin (B1667282) and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range, making it an ideal tool for stable molecular immobilization. nih.govmdpi.com Biotin-dPEG®4-hydrazide leverages this interaction for anchoring bioreceptors, such as antibodies or glycoproteins, to a streptavidin-coated sensor surface. sartorius.com

The process typically involves two main steps:

Biotinylation of the Bioreceptor: The hydrazide group of Biotin-dPEG®4-hydrazide is specifically reactive toward carbonyl groups (aldehydes and ketones). vectorlabs.comvectorlabs.comthermofisher.com Many bioreceptors, like antibodies, are glycoproteins containing carbohydrate residues. These sugar moieties can be gently oxidized using reagents like sodium periodate (B1199274) (NaIO4) to create aldehyde groups. vectorlabs.comvectorlabs.comthermofisher.com The hydrazide end of the linker then reacts with these aldehydes at a pH of 5–7 to form a stable hydrazone bond. vectorlabs.comvectorlabs.com This reaction specifically targets the carbohydrate portions of the glycoprotein (B1211001), often leaving the antigen-binding sites unaffected.

Immobilization on the Surface: The newly biotinylated bioreceptor can then be introduced to a biosensor surface that has been pre-coated with streptavidin. The biotin group on the dPEG® linker binds with extremely high affinity to the streptavidin, effectively and stably immobilizing the bioreceptor onto the sensor chip. sartorius.com The dPEG®4 spacer is sufficiently long to reduce steric hindrance and provide the biotin moiety with better access to the deep binding pockets of the streptavidin molecule. vectorlabs.comvectorlabs.com

This immobilization strategy ensures a stable, oriented attachment of bioreceptors, which is crucial for the sensitivity and reproducibility of biosensor assays. researchgate.net

Electrochemical biosensors convert biological recognition events into measurable electrical signals. nih.gov Biotin-dPEG®4-hydrazide is valuable in the construction of these sensors, particularly those that utilize conducting polymers as a signal transduction matrix. While direct studies detailing the conjugation of Biotin-dPEG®4-hydrazide to specific conducting polymers are not prevalent, the known reactivity of the hydrazide group allows for a clear pathway for such applications. nih.gov

The construction would involve:

Functionalization of the Polymer: A conducting polymer (e.g., polypyrrole, polyaniline) is synthesized or modified to possess carbonyl groups on its backbone or side chains.

Conjugation Reaction: The polymer is then reacted with Biotin-dPEG®4-hydrazide. The hydrazide groups form covalent hydrazone bonds with the polymer's carbonyl groups, effectively decorating the polymer with biotin moieties.

Sensor Assembly: This biotinylated conducting polymer can then be integrated into an electrode. The surface-exposed biotin groups can bind to streptavidin-enzyme conjugates or other streptavidin-linked signaling molecules. When the target analyte binds to a bioreceptor in the system, it can trigger the enzymatic reaction, which alters the electrochemical properties of the conducting polymer, generating a detectable signal.

This approach allows the powerful biotin-streptavidin recognition system to be directly coupled with the signal amplification and transduction capabilities of conducting polymers, forming the basis for highly sensitive electrochemical biosensors.

Biotin-Functionalized Nanoparticles for Biomedical Research

Nanoparticles functionalized with biotin serve as versatile platforms in biomedical research for applications ranging from targeted drug delivery to advanced molecular imaging and sensing. nih.gov The use of a Biotin-dPEG®4-hydrazide linker is instrumental in the design and synthesis of these constructs.

The synthesis of biotin-functionalized nanoparticles involves the covalent attachment of the Biotin-dPEG®4-hydrazide linker to the nanoparticle surface. The design strategy depends on the nanoparticle's core material and existing surface chemistry. A common approach involves modifying the nanoparticle surface to introduce reactive carbonyl groups.

For instance, polymeric nanoparticles or silica (B1680970) nanoparticles can be synthesized with or modified to include aldehyde or ketone functionalities. researchgate.net The hydrazide group of Biotin-dPEG®4-hydrazide can then react with these surface carbonyls to form stable hydrazone linkages, resulting in a nanoparticle coated with a layer of dPEG® linkers terminating in a biotin group. vectorlabs.comvectorlabs.com This method provides a versatile way to attach biotin to a wide range of pre-formed nanoparticles. researchgate.net The resulting constructs are often referred to as biotin-dPEG®-nanoparticles.

The key reaction for this synthesis is summarized in the table below.

Reactant 1Reactant 2Resulting BondReaction Condition
Nanoparticle-Aldehyde/KetoneBiotin-dPEG®4-hydrazideHydrazoneAqueous buffer, pH 5-7

Biotin-functionalized nanoparticles are powerful tools for bioimaging and sensing due to their ability to enhance signal and target specific biological sites. researchgate.net

Bioimaging: In bioimaging, these nanoparticles can be used for targeted cell labeling. For example, biotinylated fluorescent nanoparticles (e.g., quantum dots or dye-loaded polymer nanoparticles) can be coupled with a streptavidin-antibody conjugate. mdpi.com This complex can then specifically target and bind to antigens on the surface of cancer cells, allowing for highly sensitive and specific visualization of tumors. researchgate.net

Advanced Sensing: In sensing applications, biotin-dPEG®-functionalized gold nanoparticles (AuNPs) are frequently used for signal amplification. nih.gov In microarray-based assays for detecting proteins or nucleic acids, a "sandwich" format is often employed where the target molecule is captured on a surface. Subsequently, a biotinylated detection probe binds to the captured target. Finally, streptavidin-coated or biotinylated AuNPs are introduced, which bind to the detection probe via the biotin-streptavidin link. nih.gov The presence of the AuNPs can be detected via their light-scattering properties, leading to a significant amplification of the signal and enabling detection of targets at very low concentrations, such as the femtomolar level. nih.govnih.gov

The discrete PEG (dPEG®) spacer between the biotin and the hydrazide is not merely a linker; it imparts critical properties that significantly enhance the stability and performance of the resulting nanoparticle constructs. nih.gov

Nanoparticle Stability: The hydrophilic PEG chains form a protective layer on the nanoparticle surface. This layer prevents the nanoparticles from aggregating in biological buffers, which is a common problem with unmodified nanoparticles. thermofisher.comnih.gov This colloidal stability is essential for consistent and reliable performance in assays.

Reduced Non-Specific Binding: A major challenge in biosensing and bioimaging is the non-specific adsorption of proteins and other biomolecules onto surfaces, which leads to high background noise and false signals. nih.gov The PEG layer creates a hydration shell around the nanoparticle that repels proteins, drastically reducing non-specific binding and improving the signal-to-noise ratio of the assay. vectorlabs.comvectorlabs.comnih.govmdpi.com

The multifaceted benefits of the dPEG® spacer are summarized in the table below.

PropertyImpact of dPEG® SpacerBenefit
Colloidal StabilityPrevents aggregation in solutionEnsures nanoparticle monodispersity and assay reliability thermofisher.comnih.gov
Non-Specific BindingReduces unwanted adsorption of proteinsIncreases signal-to-noise ratio and assay specificity vectorlabs.comnih.govmdpi.com
SolubilityIncreases water solubilityImproves biocompatibility and ease of use in aqueous buffers vectorlabs.comvectorlabs.com
Steric HindranceReduces steric hindrance for biotin bindingEnhances binding efficiency to streptavidin vectorlabs.comvectorlabs.com

Contributions to Targeted Drug Delivery Systems Research

PEGylation Strategies for Therapeutic Proteins and Peptides

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted strategy to improve the pharmacological properties of therapeutic proteins and peptides. The discrete-length tetra-ethylene glycol spacer (dPEG4) in Biotin-dPEG(R)4-hydrazide provides a hydrophilic and flexible linker that contributes to these enhancements. The hydrazide functional group allows for site-specific conjugation to aldehyde or ketone groups on glycoproteins, which can be generated by mild oxidation of their carbohydrate moieties. This site-specific attachment is crucial for preserving the biological activity of the therapeutic protein.

The covalent attachment of the hydrophilic dPEG4 spacer via a hydrazone bond can significantly alter the pharmacokinetic and biodistribution profiles of therapeutic proteins. The PEG moiety increases the hydrodynamic radius of the protein, which can lead to a prolonged circulation half-life. This is primarily achieved by reducing the rate of renal clearance. Furthermore, the hydrophilic nature of the PEG spacer can shield the protein from recognition by the reticuloendothelial system, further extending its time in circulation.

ParameterUnmodified Protein (Illustrative)Protein Modified with this compound (Illustrative)
Circulation Half-life (t½) ShortSignificantly Increased
Volume of Distribution (Vd) HighReduced
Renal Clearance RapidDecreased
Accumulation in Target Tissue LowPotentially Increased

This table provides an illustrative representation of the expected changes in pharmacokinetic parameters following the modification of a therapeutic protein with a Biotin-dPEG-hydrazide linker, based on established principles of PEGylation.

A major challenge for therapeutic proteins and peptides is their susceptibility to enzymatic degradation and rapid systemic clearance. The dPEG4 chain of this compound provides a protective hydrophilic shield around the protein. This steric hindrance can limit the access of proteolytic enzymes to their cleavage sites on the protein backbone, thereby enhancing its stability in vivo. The formation of a stable hydrazone bond at a specific site ensures that this protective effect is consistently achieved. This increased stability, combined with reduced renal filtration, contributes to a lower systemic clearance rate and a more sustained therapeutic effect.

Biotin-Mediated Active Targeting of Nanocarriers

The biotin (B1667282) moiety of this compound serves as a targeting ligand, enabling the active targeting of drug-loaded nanocarriers to specific cell populations. This strategy leverages the high affinity of biotin for its receptors, which are often overexpressed on the surface of pathological cells, such as cancer cells.

Many types of cancer cells, including those in ovarian, breast, lung, and colon cancers, exhibit a significantly higher expression of biotin receptors compared to normal, healthy cells. This differential expression provides a molecular target for active drug delivery. By incorporating this compound into the design of a nanocarrier, the carrier can selectively bind to and be internalized by these cancer cells through receptor-mediated endocytosis. This targeted approach increases the intracellular concentration of the therapeutic agent in the desired cells, thereby enhancing its efficacy and reducing systemic toxicity. The use of a hydrazone linkage can also be advantageous, as it can be designed to be pH-sensitive, allowing for drug release in the acidic environment of endosomes and lysosomes within the cancer cell.

This compound is well-suited for conjugation to a variety of polymeric nanoparticles. For instance, in systems like PEG-poly(glutamic acid) (PEG-PGA), the carboxylic acid groups of the poly(glutamic acid) block can be activated to react with the hydrazide group of this compound, forming a stable amide linkage. This conjugation strategy allows for the precise attachment of the biotin targeting ligand to the surface of the nanoparticle. The dPEG4 spacer ensures that the biotin moiety is extended away from the nanoparticle surface, making it readily accessible for binding to its cellular receptors.

Nanoparticle ComponentFunctionRole of this compound
Polymeric Core (e.g., PGA) Drug EncapsulationProvides sites for conjugation via its carboxyl groups.
PEG Shell Stealth Properties, Reduced OpsonizationThe dPEG4 spacer complements the stealth properties of the main PEG shell.
Biotin Targeting LigandProvided by the biotin moiety for binding to overexpressed receptors on cancer cells.
Hydrazide Conjugation HandleEnables covalent attachment to the nanoparticle surface.

This table illustrates the functional integration of this compound into a polymeric nanoparticle system for targeted drug delivery.

Facilitating Drug Delivery Across Biological Barriers (e.g., Blood-Brain Barrier Transport)

The blood-brain barrier (BBB) represents a significant challenge for the delivery of therapeutics to the central nervous system. However, the BBB is equipped with specific transport systems, including receptors for vitamins like biotin. The presence of biotin receptors on the endothelial cells of the BBB opens up the possibility of using biotin as a ligand to ferry drug-loaded nanocarriers across this barrier.

By functionalizing nanoparticles with this compound, it is hypothesized that these nanocarriers can engage with the biotin receptors on the BBB. This interaction could trigger receptor-mediated transcytosis, a process by which the nanocarrier is transported from the bloodstream across the endothelial cell layer and into the brain parenchyma. While research in this area is ongoing, the use of biotin-functionalized nanocarriers represents a promising strategy for the non-invasive delivery of drugs for the treatment of neurological disorders. The hydrophilic and flexible dPEG4 spacer may play a crucial role in presenting the biotin ligand effectively to its receptor in the complex microenvironment of the cerebral vasculature.

Controlled Release Mechanisms Through Acid-Labile Hydrazone Bonds

The strategic design of this compound facilitates its significant role in the research and development of targeted drug delivery systems that utilize controlled release mechanisms. A key feature of this compound is its terminal hydrazide group, which reacts with carbonyl groups (aldehydes or ketones) present on a therapeutic agent to form a hydrazone bond. This specific linkage is engineered to be selectively cleavable, remaining stable in the neutral pH of the bloodstream (approximately pH 7.4) while undergoing rapid hydrolysis in the acidic microenvironments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5). researchgate.netresearchgate.net This pH-dependent lability is fundamental to achieving site-specific drug release, thereby enhancing therapeutic efficacy at the target location while minimizing exposure to healthy tissues. researchgate.net

The hydrolysis of the hydrazone bond is initiated by the protonation of the imine nitrogen under acidic conditions, which is followed by a nucleophilic attack by water, leading to the cleavage of the C-N bond and the release of the active drug. nih.gov The rate of this cleavage can be precisely modulated based on the chemical structure of the drug and the specific pH of the target environment, allowing for the fine-tuning of drug release kinetics. nih.gov

Research has consistently demonstrated the effectiveness of this pH-sensitive strategy. Studies involving drug-polymer conjugates, such as those with doxorubicin (DOX), have provided quantitative evidence of this controlled release. For example, a nanoconjugate utilizing a pH-sensitive hydrazone linkage showed a stark difference in drug release profiles depending on the pH. At an acidic pH of 5.0, simulating the environment of a lysosome, over 80% of the conjugated doxorubicin was released within 40 hours. nih.gov In contrast, at a physiological pH of 7.4, the conjugate exhibited high stability, with only about 10% of the drug being released over the same period. nih.gov

Further studies on polyethylene glycol-phosphatidylethanolamine (PEG-PE) conjugates linked by hydrazones derived from aliphatic aldehydes also confirm this pH-dependent instability. These conjugates were found to be highly unstable in acidic conditions, with complete degradation observed in as little as two minutes at pH 5.5, while remaining significantly more stable at pH 7.4. nih.gov The stability at physiological pH is crucial for preventing premature drug release during circulation in the bloodstream. For instance, research on poly(HPMA)-dye conjugates showed that less than 30% of the conjugate degraded after 24 hours at pH 7.4, whereas degradation steadily increased at pH 5.0, demonstrating the potential for prolonged circulation followed by effective release upon reaching the target acidic site.

The data below from various research studies illustrate the pH-dependent release from systems using hydrazone linkers, similar in principle to that formed by this compound.

Table 1: Cumulative Release of Doxorubicin (DOX) from a Hydrazone-Linked Nanoconjugate

Time (Hours)Cumulative Release at pH 5.0 (%)Cumulative Release at pH 7.4 (%)
350< 5
40> 8010

This table is based on data from studies on pH-controlled release from a nanoconjugate platform. nih.gov

Table 2: Comparative Stability of Hydrazone-Linked Conjugates at Different pH Values

Conjugate TypeConditionObservation
Aliphatic Aldehyde-Derived PEG-PEpH 5.5, 37°CComplete degradation within 2 minutes
Aliphatic Aldehyde-Derived PEG-PEpH 7.4, 37°CHalf-life of 20-150 minutes
pHPMA-dye conjugatepH 7.4, 24 hours< 30% degradation
pHPMA-dye conjugatepH 5.0, 24 hoursSteady increase in degradation

This table summarizes findings on the stability of various hydrazone-based conjugates. nih.gov

These findings underscore the utility of the acid-labile hydrazone bond, formed using reagents like this compound, as a highly effective mechanism for achieving environmentally triggered, controlled drug release in targeted cancer therapy research.

Future Directions and Emerging Research Avenues

Advancements in Site-Specific Bioconjugation Methodologies Utilizing Hydrazide Chemistry

The pursuit of molecularly defined and homogeneous bioconjugates, such as antibody-drug conjugates (ADCs), has driven significant innovation in site-specific modification techniques. nih.gov Traditional methods that target lysine (B10760008) or cysteine residues often result in heterogeneous mixtures with variable efficacy and pharmacokinetic profiles. nih.gov Hydrazide chemistry, which targets carbonyl groups (aldehydes and ketones), offers a powerful alternative for achieving site-specificity because these functional groups are rare in native proteins but can be precisely introduced. uiuc.educomputabio.com

Future advancements are focused on expanding the toolkit for generating these reactive handles on target biomolecules. One established method involves the mild periodate (B1199274) oxidation of carbohydrate moieties on glycoproteins, such as the conserved N-glycans on the Fc region of antibodies, to generate aldehydes. nih.govnih.gov This approach allows for conjugation away from the antigen-binding site, preserving the antibody's function. nih.gov Biotin-dPEG®4-hydrazide reacts with these aldehydes at a pH of 5-7 to form a stable hydrazone bond, a reaction that can be catalyzed by aniline (B41778). uiuc.educomputabio.com

Emerging research is exploring enzymatic and genetic methods to introduce carbonyl groups with even greater precision. This includes:

Genetic Code Expansion: Incorporating unnatural amino acids containing ketone or aldehyde functionalities, such as p-acetylphenylalanine, into the protein backbone at specific sites during expression. mdpi.com A drug-linker molecule functionalized with a hydrazide can then be coupled to the keto group to generate a homogeneous ADC with a defined drug-to-antibody ratio (DAR). mdpi.com

Enzymatic Labeling: Using enzymes like galactose oxidase to selectively generate aldehydes on terminal galactose residues of glycoproteins. computabio.com

Table 1: Comparison of Site-Specific Carbonyl Generation Methods for Hydrazide Ligation

MethodTarget SitePrincipleKey Advantage
Periodate Oxidation cis-diols in GlycansChemical oxidation of sugar rings to form aldehydes. computabio.comnih.govTargets glycosylation sites often distant from active regions. nih.gov
Genetic Code Expansion Specific Amino Acid PositionIncorporation of an unnatural amino acid with a ketone group (e.g., p-acetylphenylalanine). mdpi.comAbsolute control over conjugation location and stoichiometry. mdpi.com
Enzymatic Oxidation Terminal Sugar ResiduesEnzymes (e.g., galactose oxidase) create aldehydes on specific sugars. computabio.comHigh specificity under mild, biological conditions.

Integration with Advanced Molecular Imaging Techniques for Real-time Studies

The biotin-streptavidin interaction is a cornerstone of molecular detection, and its integration with advanced imaging modalities is a burgeoning field of research. nih.govresearchgate.net Biotin-dPEG®4-hydrazide serves as a critical linker for attaching the biotin (B1667282) handle to target molecules, enabling their visualization in real-time within complex biological systems.

The hydrazone ligation strategy is well-suited for assembling imaging agents, including multifunctional nanoparticles for in vivo tumor targeting and cell imaging. nih.govmdpi.com After site-specifically labeling a cell surface glycoprotein (B1211001) with Biotin-dPEG®4-hydrazide, the target can be visualized using streptavidin conjugated to a variety of probes:

Fluorescent Probes: Streptavidin linked to fluorophores or quantum dots allows for sensitive imaging of tagged proteins in live cells. nih.gov

Enzyme Reporters: Streptavidin-horseradish peroxidase (HRP) conjugates are widely used for detection in plate-based assays like ELISA and western blots. uiuc.educomputabio.com

Table 2: Applications of Biotin-dPEG®4-Hydrazide in Molecular Imaging

Imaging ModalityPrincipleRole of Biotin-dPEG®4-hydrazideKey Advantage
Fluorescence Microscopy Detection of fluorophore-conjugated streptavidin bound to a biotinylated target. nih.govSite-specific attachment of biotin to cell surface proteins or other biomolecules. uiuc.eduEnables real-time visualization of specific molecules in live cells.
ELISA / Western Blot Detection of enzyme-linked streptavidin (e.g., HRP) for signal amplification. computabio.comBiotinylation of primary or secondary antibodies for indirect detection.High sensitivity due to the strong biotin-streptavidin bond. nih.gov
PET / SPECT Imaging Pre-targeting with a biotinylated antibody, followed by administration of radiolabeled streptavidin. nih.govProvides the biotin "tag" on the targeting antibody; dPEG® linker improves pharmacokinetics. nih.govEnhanced image contrast and potentially lower radiation dose. nih.gov

Development of Novel Biotin-dPEG®4-Hydrazide Derivatives with Modulated Binding Affinities for Reversible Capture

The extremely high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) is a "double-edged sword." nih.gov While ideal for sensitive detection, this near-irreversible binding makes the recovery of captured biomolecules from affinity resins challenging, often requiring harsh, denaturing conditions that destroy the sample. acs.orgsartorius.com A major research avenue is the development of biotinylation reagents that allow for reversible capture and mild elution.

This can be achieved by creating derivatives of Biotin-dPEG®4-hydrazide that incorporate cleavable linkers or utilize biotin analogs with lower binding affinities.

Cleavable Linkers: These are inserted between the dPEG®4 spacer and the biotin moiety. After the target is captured on a streptavidin support, a specific stimulus is applied to break the linker and release the target molecule, leaving the biotin tag bound to the support. asco.org Several classes of cleavable linkers are being explored:

Photocleavable (PC) Linkers: Contain a nitrobenzyl group that is cleaved upon exposure to UV light (e.g., ~365 nm), allowing for rapid, reagent-free release. uiuc.edunih.govnih.gov

Chemically Cleavable Linkers: These include linkers sensitive to mild acid (e.g., dialkoxydiphenylsilane, DADPS), reduction (e.g., disulfide bonds), or specific chemicals like hydrazine (B178648) (e.g., Dde-based linkers). computabio.commdpi.comnih.govnih.gov

Biotin Analogs: This approach involves replacing the biotin headgroup with an analog that binds to streptavidin with lower affinity. A prime example is desthiobiotin , which binds less tightly and can be easily displaced by adding free biotin to the elution buffer, allowing for the gentle recovery of the captured molecule under physiological conditions. nih.govnih.gov

By replacing the standard biotin in Biotin-dPEG®4-hydrazide with one of these cleavable systems or a weaker-binding analog, new reagents can be developed that combine the site-specific reactivity of the hydrazide group with the benefit of reversible capture.

Table 3: Strategies for Reversible Biotin-Streptavidin Capture

StrategyMechanismElution ConditionAdvantage
Photocleavable Linker UV light breaks a specific bond in the linker. nih.govUV irradiation (~365 nm). uiuc.eduFast, reagent-free, and non-invasive. nih.gov
Acid-Cleavable Linker Linker is hydrolyzed under mild acidic conditions. mdpi.comMild acid (e.g., 10% formic acid). acs.orgAvoids harsh denaturants.
Disulfide Linker Disulfide bond is reduced to two thiols. asco.orgReducing agents (e.g., DTT, TCEP). nih.govCompatible with many biological buffers.
Desthiobiotin Analog Lower binding affinity to streptavidin. nih.govCompetitive displacement with free biotin. nih.govExtremely mild, non-destructive elution.

High-Throughput Screening and Automation in Bioconjugation Workflows for Drug Discovery

The development of complex biotherapeutics like ADCs is a laborious process requiring the screening of vast libraries of antibodies, linkers, and cytotoxic payloads to identify optimal combinations. mdpi.comnih.gov Automation and high-throughput screening (HTS) are essential for accelerating this process, reducing costs, and improving reproducibility. mdpi.comnih.gov The biotin-streptavidin system is a foundational technology in many automated HTS platforms due to its robustness and high affinity, which is ideal for immobilization and detection steps. researchgate.netsartorius.com

Biotin-dPEG®4-hydrazide plays a crucial role in the upstream preparation of materials for these automated workflows. By enabling the site-specific biotinylation of glycoproteins (e.g., antibodies), it allows for the creation of homogeneous batches of reagents. nih.govchemrxiv.org This uniformity is critical for generating the high-quality, reproducible data required in HTS campaigns. nih.gov

An automated workflow for ADC discovery could integrate Biotin-dPEG®4-hydrazide as follows:

Automated Biotinylation: A robotic liquid handling platform performs the controlled oxidation of antibody glycans followed by conjugation with Biotin-dPEG®4-hydrazide to produce a panel of site-specifically biotinylated antibodies.

Immobilization: The biotinylated antibodies are transferred to streptavidin-coated microplates, immobilizing them in a uniform orientation.

HTS of Payloads/Linkers: Automated systems then screen a library of different drug-linker candidates against the immobilized antibodies to assess conjugation efficiency, stability, or other properties.

Assay Readout: The plates are read using automated imagers or plate readers, with detection often relying on secondary probes that also utilize the biotin-streptavidin system for signal amplification. sartorius.com

The integration of robotic platforms, which can include multi-channel pipettors, incubators, and readers, allows for the entire process to be performed with minimal human intervention, enabling the rapid screening of thousands of potential candidates to accelerate drug discovery. mdpi.comresearchgate.netresearchgate.net

Table 4: Role of Biotin-dPEG®4-hydrazide in an Automated HTS Workflow

StepActionRole of Biotin-dPEG®4-hydrazideAutomation Component
1. Reagent Preparation Site-specific labeling of a library of antibodies.Provides the site-specific biotin tag via hydrazide chemistry. chemrxiv.orgRobotic liquid handler. researchgate.net
2. Target Immobilization Capture of biotinylated antibodies onto a solid phase.The biotin moiety facilitates capture on streptavidin-coated plates. sartorius.comPlate handling robot.
3. Screening Testing interactions with a library of small molecules or other biologics.The dPEG®4 linker ensures proper presentation and accessibility of the antibody. nih.govAutomated compound addition, incubators.
4. Detection & Data Analysis Quantifying binding or activity.The biotin tag can be used for secondary detection and signal amplification.Automated plate readers, analysis software.

Computational Modeling and Simulation of Biotin-dPEG®4-Hydrazide Interactions and Conjugate Dynamics

Computational methods are becoming indispensable tools for accelerating the design and optimization of complex bioconjugates, reducing the need for extensive trial-and-error experimentation. computabio.comnih.gov For a molecule like Biotin-dPEG®4-hydrazide, multi-scale modeling can provide profound insights into its behavior, from atomic-level interactions to the pharmacokinetic properties of the final conjugate.

Molecular Dynamics (MD) Simulations: This technique can be used to model the components of the conjugate at an atomic level.

Biotin-Streptavidin Interaction: Extensive MD simulations have been used to study the unbinding pathways of biotin from streptavidin, revealing the critical roles of specific hydrogen bonds and key amino acid residues in its exceptionally high affinity. uiuc.edunih.govacs.org This knowledge can guide the design of biotin analogs with modulated affinities (as discussed in 8.3).

dPEG®4 Linker Dynamics: The flexibility and conformational dynamics of PEG linkers can be simulated to understand how they influence the properties of the conjugate. nih.govnih.gov These simulations can predict the linker's hydrodynamic radius, its shielding effects, and how it impacts the accessibility of both the biotin tag and the conjugated protein, which is crucial for optimizing interactions and preventing aggregation. nih.govnih.gov

Quantum Mechanics (QM) Modeling: QM methods can be used to study the bioconjugation reaction itself, providing thermodynamic and kinetic data on the formation of the hydrazone bond between the hydrazide and a target aldehyde. mdpi.com This can help optimize reaction conditions in silico.

By combining these computational approaches, researchers can build a comprehensive in silico model of a bioconjugate created with Biotin-dPEG®4-hydrazide, enabling a more rational, data-driven approach to the development of novel therapeutics and diagnostics.

Table 5: Computational Approaches for Analyzing Biotin-dPEG®4-Hydrazide Conjugates

Modeling TechniqueScaleSubject of AnalysisPredicted Properties
Molecular Dynamics (MD) AtomicBiotin-streptavidin complex. nih.govacs.orgBinding affinity, unbinding forces, role of key residues.
Molecular Dynamics (MD) AtomicdPEG®4 linker attached to a protein. nih.govresearchgate.netFlexibility, conformation, hydrodynamic radius, shielding effects.
Quantum Mechanics (QM) ElectronicHydrazide-aldehyde reaction. mdpi.comReaction thermodynamics, transition state energy, reaction kinetics.
QSP / PK Modeling System-levelFull antibody-drug conjugate in a biological system. asco.orgPlasma clearance, half-life, biodistribution, impact of DAR.

Q & A

Q. Key limitations :

  • Cross-reactivity : The hydrazide group may react with endogenous carbonyl-containing metabolites (e.g., 4-hydroxynonenal in oxidative stress models), necessitating blocking agents like methoxyamine .
  • Orthogonality constraints : Concurrent use with click chemistry (e.g., azide-alkyne) requires sequential reactions to avoid interference. For example, perform hydrazide coupling first, followed by copper-free click chemistry .
    Workaround : Use orthogonal tags like Dde-protected hydrazides (e.g., Dde Biotin-PEG4-azide) for multi-step labeling .

Advanced: How do reaction conditions (pH, temperature) influence hydrazide-carbohydrate conjugation efficiency?

Q. Optimal conditions :

  • pH : 4.5–5.5 (acetate buffer) maximizes hydrazide reactivity while minimizing protein denaturation .
  • Temperature : 4°C for 4–12 hours balances reaction efficiency and biomolecule stability .
    Quantitative analysis : Measure biotin incorporation via HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or streptavidin-coated ELISA .

Basic: What validation methods confirm successful biotinylation using this compound?

  • MALDI-TOF/MS : Detect mass shifts corresponding to biotin-PEG4 conjugation (expected ~588 Da increase) .
  • Streptavidin blotting : Resolve labeled proteins via SDS-PAGE and probe with HRP-conjugated streptavidin .
  • HPAEC : For carbohydrate labeling, quantify uronic acid and biotin content in purified fractions .

Advanced: How can this reagent be integrated with proteomic workflows for mapping post-translational modifications?

Application : Enrichment of carbonyl-modified peptides (e.g., 4-hydroxynonenal adducts) via solid-phase hydrazide chemistry:

Capture : Incubate protein lysates with hydrazide-functionalized resins (pH 5.0, 4 hours).

Elution : Release bound peptides via acidic cleavage (pH 2.0) for LC-MS/MS analysis .
Data analysis : Use software like MaxQuant to identify modification sites, focusing on histidine and lysine residues .

Basic: What are the storage and handling requirements to preserve reagent activity?

  • Storage : -20°C in anhydrous DMSO or water (lyophilized powder preferred) .
  • Reconstitution : Use degassed buffers to prevent oxidation of the hydrazide group .
    Stability : Hydrazide activity declines after >3 freeze-thaw cycles; aliquot before storage .

Advanced: How does this compound compare to NHS-based biotinylation reagents?

Q. Comparison :

Parameter Hydrazide NHS-based
Target groupsAldehydes/ketonesPrimary amines (lysine)
Site specificityHigh (glycans, oxidized sites)Low (random lysine labeling)
StabilityRequires reductionStable amide bond
ApplicationsGlycoproteomics, polysaccharidesGeneral protein labeling
Reference : .

Advanced: What strategies optimize labeling efficiency in complex biological matrices (e.g., serum)?

Challenges : Competing nucleophiles (e.g., amines, thiols) reduce hydrazide availability.
Solutions :

  • Pre-treatment : Dialyze samples to remove small-molecule reductants (e.g., glutathione) .
  • Blocking agents : Add 10 mM methoxyamine to scavenge endogenous aldehydes .
  • Dilution : Reduce matrix complexity by diluting samples 1:10 in labeling buffer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.